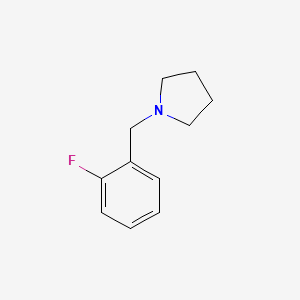

1-(2-Fluorobenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBITBAZCYANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Fluorobenzyl Pyrrolidine

Synthetic Pathways to the Pyrrolidine (B122466) Core with Fluorobenzyl Substituents

Cyclization Reactions for Pyrrolidine Ring Formation

The pyrrolidine scaffold is a common motif in natural products and pharmaceuticals, leading to the development of numerous synthetic strategies for its formation. mdpi.com These methods generally involve the cyclization of linear precursors.

Key methodologies for forming the pyrrolidine ring include:

Intramolecular Cyclization: This is a powerful method for efficiently constructing the pyrrolidine ring. nih.gov It can involve processes like the hydroamination of unsaturated carbon-carbon bonds or the insertion of nitrene species into sp³ C-H bonds. nih.gov For example, the intramolecular aza-Michael cyclization provides an alternative route to substituted pyrrolidines. researchgate.net

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene or alkyne is a widely investigated and classical method for preparing five-membered heterocycles like pyrrolidine. nih.govnih.gov This approach allows for a wide range of substitution patterns and can achieve excellent stereoselectivity. nih.gov

Ring Contraction of Pyridines: A novel approach involves the photo-promoted ring contraction of pyridines, which are abundant and readily available chemicals. researchgate.net This method can produce pyrrolidine derivatives bearing complex bicyclic skeletons, which can be further modified. nih.govresearchgate.net

Reductive Condensation: A facile method for creating N-aryl-substituted pyrrolidines involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran in the presence of sodium borohydride. organic-chemistry.org This approach could be adapted for N-benzyl derivatives.

Table 1: Selected Cyclization Strategies for Pyrrolidine Synthesis

| Synthetic Method | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | Formation of the ring from a linear precursor containing both the nitrogen and the required carbon chain. mdpi.com | High efficiency; can be used for stereoselective synthesis. mdpi.comnih.gov |

| [3+2] Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene). nih.gov | High versatility in substitution patterns; can be highly stereoselective. nih.govnih.gov |

| Ring Contraction | Skeletal rearrangement of a larger ring, such as pyridine, to form the smaller pyrrolidine ring. researchgate.net | Utilizes readily available starting materials. researchgate.net |

| Iron-Catalyzed Hydroamination | Intramolecular hydroamination of unactivated olefins under mild conditions. organic-chemistry.org | Tolerates various functional groups, including halides. organic-chemistry.org |

Introduction of the 2-Fluorobenzyl Moiety

Once the pyrrolidine ring is formed, the 2-fluorobenzyl group is typically introduced via N-alkylation. Pyrrolidine is a cyclic secondary amine, and its nitrogen atom is nucleophilic, making it reactive towards electrophiles. nih.govwikipedia.org

The most common method is a direct nucleophilic substitution reaction between pyrrolidine and a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide or chloride) in the presence of a base to neutralize the resulting hydrohalic acid.

Alternatively, the moiety can be introduced via reductive amination . This two-step, one-pot process involves:

Reaction of pyrrolidine with 2-fluorobenzaldehyde to form an intermediate enamine or iminium ion.

In-situ reduction of the intermediate with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final N-substituted product, 1-(2-Fluorobenzyl)pyrrolidine.

Methods for Stereoselective Synthesis

Many applications of pyrrolidine derivatives require specific stereoisomers. Stereoselective synthesis methods are therefore of great interest in synthetic organic chemistry. mdpi.comresearchgate.net These methods can be broadly classified into two groups: those that start with a chiral precursor and those that use stereoselective reactions on an achiral precursor. mdpi.comnih.gov

Use of Chiral Precursors: A common strategy is to use naturally occurring, optically pure starting materials. L-proline, a non-essential amino acid, is a frequently employed chiral building block for producing chiral pyrrolidine compounds. nih.govresearchgate.net The synthesis begins with the chiral pyrrolidine ring already formed, and subsequent reactions are carried out to build the rest of the molecule while preserving the initial stereochemistry. mdpi.com

Stereoselective Hydrogenation: The heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can be used to create functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net The reaction can generate up to four new stereocenters, with an initial reduction directing the stereochemistry of the subsequent saturation of the pyrrole ring. researchgate.net Rhodium-based catalysts are often used for these transformations. researchgate.net

Derivatization Strategies for this compound Analogs

Derivatization of the parent this compound molecule is essential for creating analogs with modified properties, which is a key process in drug discovery. nih.govfrontiersin.org Modifications can be targeted at the pyrrolidine ring or the fluorobenzyl group.

Modifications at the Pyrrolidine Ring

The sp³-hybridized carbon atoms of the pyrrolidine ring offer opportunities for introducing additional functional groups, which can significantly alter the molecule's three-dimensional structure and polarity. nih.gov

Functionalization via Lithiation: Asymmetric lithiation of N-Boc pyrrolidine followed by reaction with an electrophile is a known method for introducing substituents onto the ring, although it often requires cryogenic temperatures. researchgate.net

Ring-Expansion and Remodeling: Advanced synthetic methods allow for the skeletal remodeling of the pyrrolidine ring. researchgate.net For example, reactions like the Kulinkovich–de Meijere reaction can be used to create ring-fused products, while other methods can achieve ring expansion to form medium-ring lactams. researchgate.net

Introduction of Hydroxyl or Carbonyl Groups: The introduction of hydroxyl groups can increase polarity and provide a handle for further functionalization. Oxidation of a C-H bond or reduction of a ketone precursor can yield hydroxylated analogs. Pyrrolidine-2-ones (γ-lactams) and pyrrolidine-2,5-diones are common derivatives obtained through cyclization reactions of appropriate acyclic precursors. nih.govnih.gov

Table 2: Potential Derivatization Reactions on the Pyrrolidine Ring

| Reaction Type | Reagents & Conditions | Potential Outcome |

|---|---|---|

| α-Lithiation | s-BuLi, (-)-sparteine, then an electrophile (E+) | Introduction of a substituent at the C2 position. |

| Oxidation | RuO₄ or other strong oxidizing agents | Formation of lactams (pyrrolidinones). |

| Ring-Opening | Difluorocarbene followed by nucleophilic attack | Ring-opened products with new functional groups. researchgate.net |

| Cycloaddition | N-acylation followed by intramolecular reaction | Synthesis of fused bicyclic systems. |

Substitutions on the Fluorobenzyl Group

The aromatic ring of the 2-fluorobenzyl moiety can undergo electrophilic aromatic substitution to introduce additional substituents. The position of substitution is directed by the existing fluorine atom (an ortho-, para-director) and the N-pyrrolidinylmethyl group (also an ortho-, para-director). The interplay between these two groups will determine the regioselectivity of the reaction.

Potential modifications include:

Nitration: Reaction with concentrated nitric and sulfuric acid can introduce a nitro group onto the ring. The fluorine atom can serve as a versatile synthon in subsequent nucleophilic replacement reactions of the fluoro nitro derivatives. researchgate.net

Halogenation: Introduction of additional halogen atoms (Cl, Br, I) can be achieved using standard electrophilic halogenation conditions (e.g., Br₂ with a Lewis acid).

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) can attach acyl or alkyl groups to the aromatic ring.

Analytical Techniques for Synthetic Characterization

The successful synthesis of this compound requires rigorous analytical confirmation to verify its identity, purity, and structure. This is achieved through a combination of chromatographic and spectroscopic methods, which are indispensable tools in modern synthetic chemistry. Chromatographic techniques are primarily employed to monitor the progress of the reaction and to purify the final product, while spectroscopic techniques provide detailed information about the molecular structure, confirming that the target compound has been formed.

Chromatographic Methods in Synthesis Monitoring and Purification

Chromatographic techniques are fundamental to the practical synthesis of this compound, enabling both the real-time assessment of reaction conversion and the isolation of the pure compound from unreacted starting materials and byproducts.

Thin Layer Chromatography (TLC): TLC is a swift and effective method used to monitor the progress of the synthesis. By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting it with an appropriate solvent system, the disappearance of starting materials (e.g., pyrrolidine and 2-fluorobenzyl halide) and the appearance of the product spot can be visualized, often under UV light. This allows for the determination of the optimal reaction time.

Column Chromatography: Following the completion of the reaction, column chromatography is the standard method for the purification of the crude product. In the synthesis of N-substituted fluoro-benzyl pyrrolidines, silica gel is commonly used as the stationary phase. The crude mixture is loaded onto the column and eluted with a solvent system, known as the mobile phase. For compounds similar to this compound, a mixture of hexane and ethyl acetate is an effective eluent. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Below is a table summarizing the chromatographic conditions reported for the synthesis and purification of related N-benzylpyrrolidine derivatives.

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| Thin Layer Chromatography (TLC) | Silica Gel | Hexane / Ethyl Acetate | Reaction Monitoring | nih.gov |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (60:40) | Product Purification | nih.gov |

Spectroscopic Confirmation of Synthesized Compounds

Once purified, the identity and structural integrity of this compound are unequivocally confirmed using a suite of spectroscopic techniques. These methods provide a detailed "fingerprint" of the molecule. While specific data for this compound is not detailed in the cited literature, the data for the closely related analogue, 1-(2-Fluorobenzyl)piperidine, which features the same fluorobenzyl moiety, provides a representative example of the expected spectral characteristics nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for C-H bonds in both the aromatic ring and the aliphatic pyrrolidine ring, as well as C-N and C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to see distinct signals for the protons on the fluorobenzyl group and the pyrrolidine ring.

¹⁹F NMR is particularly important for fluorine-containing compounds, showing a characteristic signal that confirms the presence and electronic environment of the fluorine atom.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. The technique measures the mass-to-charge ratio (m/z) of the molecular ion (M⁺) or a protonated version ([M+H]⁺), confirming the molecular formula.

The following tables present the spectroscopic data for the analogous compound, 1-(2-Fluorobenzyl)piperidine, as a reference.

Representative IR and ¹⁹F NMR Spectroscopic Data nih.gov

| Technique | Medium/Solvent | Observed Signals |

|---|---|---|

| IR | KBr disc, cm⁻¹ | 3035, 2830, 1630, 1470, 1435, 1345, 1295, 1185, 1130, 750 |

| ¹⁹F NMR | CDCl₃ (282 MHz) | δ (ppm): -119.40 (s, 1F) |

Representative ¹H NMR Spectroscopic Data nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.05 - 6.91 | m | 4H | Aromatic protons |

| 3.62 | s | 2H | Benzyl (B1604629) (-CH₂-) protons |

| 2.24 - 2.20 | m | 4H | Piperidine protons adjacent to N |

Representative Mass Spectrometry Data nih.gov

| Technique | m/z Value | Assignment |

|---|

Structural Characterization and Conformational Analysis of 1 2 Fluorobenzyl Pyrrolidine Derivatives

Crystallographic Studies and Intermolecular Interactions

While a specific crystal structure for 1-(2-fluorobenzyl)pyrrolidine is not extensively documented in publicly available literature, analysis of closely related fluorobenzyl and pyrrolidine-containing compounds provides a robust framework for understanding its likely solid-state behavior. Crystallographic studies on such derivatives reveal that molecular packing is dominated by a network of weak intermolecular interactions.

Key interactions governing the crystal lattice of similar molecules include:

C—H···F Hydrogen Bonds: The polarized C-F bond allows the fluorine atom to act as a weak hydrogen bond acceptor. These interactions, along with C—H···O and C—H···N bonds in derivatives, often link molecules into complex three-dimensional networks.

C—H···π Interactions: The electron-rich fluorobenzyl ring can interact with C-H bonds from neighboring molecules, contributing significantly to the stability of the crystal packing. These interactions often organize molecules into linear or ribbon-like motifs. scispace.com

π–π Stacking: The aromatic rings of the benzyl (B1604629) groups can stack upon one another, typically in a parallel-displaced arrangement. This interaction is a significant contributor to the cohesive energy of the crystal. scispace.com

The interplay of these forces is essential for understanding structure-property relationships in molecular crystals. rsc.org The redistribution of electron density resulting from chemical bonding gives rise to these varied interactions, which can be visualized and quantified to understand crystal architecture. rsc.org

| Interaction Type | Description | Potential Significance in Crystal Packing |

|---|---|---|

| C—H···F Hydrogen Bond | A weak hydrogen bond where the fluorine atom acts as the acceptor and a C-H group acts as the donor. | Contributes to the formation of extended supramolecular networks and stabilizes the crystal lattice. |

| C—H···π Interaction | An interaction between a C-H bond and the π-electron cloud of the fluorobenzyl ring. | Orients molecules into specific arrangements, such as ribbons or chains, influencing crystal morphology. scispace.com |

| π–π Stacking | Attractive, noncovalent interaction between aromatic rings. | A major stabilizing force that often leads to dense packing and layered structures. scispace.com |

| van der Waals Forces | General dispersion and dipole-dipole forces. | Provides overall cohesive energy to the crystal, filling the space between molecules efficiently. |

Conformational Preferences and Dynamics of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. wikipedia.org Its flexibility allows it to exist in a dynamic equilibrium between several conformations, primarily the "envelope" and "twist" forms. The two most predominant pucker modes for substituted pyrrolidines are the Cγ-exo and Cγ-endo envelope conformers. nih.gov The nomenclature describes whether the γ-carbon (C4) is puckered away from (exo) or towards (endo) the substituent at the nitrogen atom. nih.gov

The equilibrium between these states is highly sensitive to the nature and stereochemistry of substituents on the ring. nih.govnih.gov

Steric Effects: Bulky substituents tend to favor a pseudoequatorial orientation to minimize steric hindrance. For example, a bulky group at the 4-position in a trans configuration strongly favors an endo pucker, while a cis configuration favors an exo pucker. nih.gov

Electronic Effects: Electron-withdrawing substituents, such as fluorine, introduce stereoelectronic effects that can override steric preferences. nih.gov These effects, including the gauche effect, arise from hyperconjugative interactions between bonding and anti-bonding orbitals (e.g., σC–H → σ*C–X), which stabilize specific puckered states. nih.gov For instance, an electron-withdrawing group at the 4R position strongly favors an exo pucker, while at the 4S position, it favors an endo pucker. nih.gov

The interconversion between these puckered states has a low energy barrier, occurring on a picosecond timescale at room temperature, making the pyrrolidine ring a dynamic component of the molecular structure. nih.gov

| Pucker Conformation | Description of Cγ Position | Favored By |

|---|---|---|

| Cγ-exo | The γ-carbon (C4) is puckered away from the plane of the other four atoms, on the opposite side of the nitrogen substituent. | Bulky cis-4-substituents; Electron-withdrawing trans-4-substituents (e.g., 4R-fluoro). nih.govresearchgate.net |

| Cγ-endo | The γ-carbon (C4) is puckered towards the same side as the nitrogen substituent. | Bulky trans-4-substituents; Electron-withdrawing cis-4-substituents (e.g., 4S-fluoro). nih.govresearchgate.net |

Influence of the Fluorine Atom on Molecular Conformation

Computational and spectroscopic studies on analogous ortho-fluorinated benzyl compounds show that the conformational landscape is strongly shaped by the presence of the fluorine atom. nih.gov In the case of this compound, the fluorine atom can significantly affect the orientation of the benzyl group relative to the pyrrolidine ring. This is primarily due to:

Intramolecular Interactions: The ortho-fluorine atom can act as an acceptor for weak intramolecular hydrogen bonds, such as C—H···F interactions with hydrogens on the pyrrolidine ring. nih.gov These interactions can stabilize specific rotamers, restricting the rotation around the C-N and C-C single bonds and leading to a more ordered and predictable conformation in solution and the solid state.

Stereoelectronic Effects: The highly polarized C-F bond alters the molecule's electrostatic potential surface. This can lead to stabilizing gauche effects, where a conformation with the fluorine and the nitrogen atom in a gauche arrangement is favored due to attractive electrostatic or hyperconjugative interactions. beilstein-journals.orgresearchgate.net Studies on related fluorinated heterocycles confirm that such effects can impart a strong conformational bias. beilstein-journals.orgnih.gov

Steric Repulsion: The fluorine atom, while small, can create steric repulsion with the pyrrolidine ring, disfavoring certain conformations and influencing the preferred dihedral angles. For benzylic compounds, a perpendicular conformation that minimizes steric repulsion between the substituent and the phenyl ring is often favored. nih.gov

These effects collectively mean that the ortho-fluorine atom is not a passive substituent but an active director of molecular shape, influencing both intramolecular geometry and the potential for intermolecular recognition in the crystal lattice. nih.gov

| Effect | Mechanism | Consequence |

|---|---|---|

| Stabilization of Specific Rotamers | Formation of intramolecular C—H···F hydrogen bonds between the fluorine and pyrrolidine C-H groups. | Reduces conformational flexibility and favors a more defined three-dimensional structure. nih.gov |

| Gauche Effect | Attractive electrostatic (Nδ+···Fδ−) and hyperconjugative (nN→σ*CF) interactions. | Favors a gauche arrangement of the F-C-C-N fragment, influencing the overall molecular fold. beilstein-journals.orgresearchgate.net |

| Modification of Intermolecular Interactions | The polarized C-F bond creates a localized negative potential, making the fluorine a site for C—H···F interactions in the crystal lattice. | Directs crystal packing and can lead to specific, predictable supramolecular synthons. scispace.com |

| Steric Influence | Repulsion between the fluorine atom and the pyrrolidine ring. | Influences the torsional angle of the benzyl group, often favoring a perpendicular orientation relative to the pyrrolidine nitrogen. nih.gov |

Structure Activity Relationship Sar Studies of 1 2 Fluorobenzyl Pyrrolidine Analogs

Impact of Fluorine Position on Biological Activity

The introduction of a fluorine atom to the benzyl (B1604629) moiety of 1-benzylpyrrolidine analogs can drastically alter the compound's biological properties. Fluorine's high electronegativity and small size can affect electronic distribution, lipophilicity, metabolic stability, and conformational properties. nih.gov The position of the fluorine atom—ortho, meta, or para—is a key determinant of these effects and, consequently, the molecule's pharmacological profile.

Research into various classes of biologically active compounds underscores the strategic importance of fluorine placement. For instance, in a series of pyrrolidine (B122466) derivatives developed as antituberculosis agents, analogs containing a 4-fluoro (para) substituent on a phenyl ring were among the most active compounds. nih.gov Similarly, for certain dopamine (B1211576) D-2 receptor antagonists based on a substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide scaffold, the 4-fluoro-benzyl (para) substitution was identified as particularly suitable for development into radioligands without altering the parent structure's high affinity. nih.gov

While direct comparative studies on the ortho-, meta-, and para-fluoro isomers of 1-benzylpyrrolidine are specific to each biological target, general principles suggest that positional changes can lead to significant differences in activity. Meta-substituted derivatives have shown improved biological activity in some series of pyrrolidine sulfonamides. nih.gov In contrast, studies on benzofuroxane pyrrolidine hydroxamates as matrix metalloproteinase (MMP) inhibitors found that meta-substituted molecules had more inhibitory activity than their ortho-substituted counterparts. nih.gov These findings highlight that the optimal fluorine position is highly dependent on the specific protein-ligand interactions within the target's binding site.

| Fluorine Position | General Impact on Molecular Properties | Observed Effects in Related Analogs |

|---|---|---|

| Ortho (2-position) | Can induce conformational restrictions due to steric hindrance. May influence intramolecular hydrogen bonding. | Often compared against meta and para positions to determine optimal placement for target binding. nih.gov |

| Meta (3-position) | Primarily exerts a strong inductive electronic effect. Less steric bulk compared to the ortho position. | In some series, meta-substituted derivatives have demonstrated improved biological activity and potent inhibition. nih.govresearchgate.net |

| Para (4-position) | Can participate in specific interactions within a receptor pocket and block metabolic oxidation. | Analogs with 4-fluoro substitution have shown high potency in antituberculosis agents and high affinity in dopamine D-2 antagonists. nih.govnih.gov |

Role of Pyrrolidine Ring Substitutions (N1, C3, C5) on Potency and Selectivity

Substitutions on the pyrrolidine ring are a cornerstone of SAR for this class of compounds, affecting everything from basicity to binding affinity. The nitrogen atom (N1) and various carbon atoms (C2, C3, C4, C5) offer multiple points for modification.

The N1 position is considered a privileged site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov The N-benzyl group itself is a critical substitution that defines the core structure, but further modifications to this group are also explored (see Section 4.3).

Substitutions on the carbon framework of the pyrrolidine ring significantly modulate activity. The C3 position, in particular, has been shown to be a key site for influencing potency. In studies of pyrrolidine-2,5-dione scaffolds, anticonvulsant activity was strongly affected by substituents at the C3 position. nih.gov Similarly, for a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position resulted in better in vitro potency. nih.gov

In the development of GPR40 agonists, the addition of a 4-cis-trifluoromethyl group to the pyrrolidine ring was found to improve both binding affinity and agonist efficacy. nih.gov This demonstrates that even substitutions at the C4 position can have profound effects. Furthermore, SAR studies on PPARα/γ dual agonists revealed that a cis-configuration of substituents at the C3 and C4 positions was preferred over a trans orientation, highlighting the importance of stereochemistry in ring substitutions. nih.gov

| Substitution Position | Role in Modulating Activity | Example Finding |

|---|---|---|

| N1 | Considered a privileged position for substitution; the nature of the substituent (e.g., 2-fluorobenzyl) is a primary determinant of activity. | 92% of all US FDA-approved pyrrolidine drugs are substituted at the N1 position. nih.gov |

| C3 | Substituents strongly affect potency and selectivity. | Fluorophenyl substituents at C3 offered better in vitro potency in a series of pyrrolidine sulfonamides. nih.gov |

| C4 | Substitutions can influence ring conformation (puckering) and binding affinity. | Addition of a 4-cis-CF3 group improved human GPR40 binding Ki and agonist efficacy. nih.gov |

| C3/C4 Stereochemistry | The relative orientation of substituents (cis vs. trans) is critical for optimal activity. | A cis-configuration of substituents at C3 and C4 was preferred over the trans orientation for PPARα/γ dual agonists. nih.gov |

Modifications of the Benzyl Moiety and Their Pharmacological Implications

Beyond the position of the fluorine atom, other modifications to the benzyl moiety can have significant pharmacological implications. These changes can alter the compound's size, electronics, and hydrophobicity, thereby affecting how it fits into and interacts with its biological target.

In the exploration of analogs of the M1 allosteric agonist TBPB, which features a 2-methylbenzyl group, various modifications were made to the benzyl ring. nih.govnih.gov Removing the 2-methyl group entirely resulted in an analog with comparable potency. nih.gov Replacing the methyl group with other chemical entities, such as a 2-nitrobenzyl or a 2-trifluoromethylbenzyl group, led to a significant modulation of M1 agonism and efficacy. nih.gov This suggests that the ortho position of the benzyl ring is a sensitive area for substitution, where small changes can lead to large differences in pharmacological effect.

Studies on dipeptidyl peptidase-IV (DPP-IV) inhibitors also highlight the importance of the benzyl substitution pattern. In one series of 3-amino-2-cyanopyrrolidine analogs, SAR analysis demonstrated that meta-benzyl substituted derivatives exhibited the most potent inhibition of the enzyme. researchgate.net This indicates that for certain targets, moving the key interacting group away from the ortho position may be beneficial. These findings collectively show that the entire substitution pattern of the benzyl ring, not just the fluorine atom, must be optimized to achieve the desired potency and selectivity. nih.gov

Stereochemical Effects on Biological Activity and Target Interaction

Stereochemistry is a critical factor in the biological activity of chiral molecules like 1-(2-fluorobenzyl)pyrrolidine analogs. nih.gov The three-dimensional arrangement of atoms can dictate how a molecule binds to its target, with different enantiomers or diastereomers often exhibiting vastly different potencies and even different pharmacological actions. nih.gov The pyrrolidine scaffold, due to its non-planar nature and potential for multiple chiral centers, makes stereochemistry a particularly important consideration. nih.gov

A compelling example is found in a class of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, which were investigated as dopamine D-2 receptor antagonists. The study found that the binding affinity was almost exclusively confined to the R-enantiomer, demonstrating a high degree of stereoselectivity by the receptor. nih.gov

Similarly, research on a novel series of pyrrolidine-containing GPR40 agonists revealed profound stereochemical effects. The (R,R) and (S,S) enantiomers were found to have differential effects on the binding assay; one enantiomer potentiated the radioligand while the other displaced it. nih.gov This suggests that the two enantiomers adopt different binding modes within the receptor, leading to distinct functional outcomes. nih.gov These examples underscore that the specific stereoisomer is often the true active agent, and a deep understanding of stereochemical requirements is essential for designing potent and selective therapeutic agents. mdpi.com

Molecular Interactions and Mechanisms of Action of 1 2 Fluorobenzyl Pyrrolidine Derivatives

Enzyme Inhibition Profiles

Derivatives of 1-(2-fluorobenzyl)pyrrolidine have been investigated for their inhibitory activity against a range of enzymes implicated in various disease pathways. The following subsections provide a detailed overview of the research findings related to their interactions with specific enzymes.

Aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] is a primary enzyme responsible for bacterial resistance to aminoglycoside antibiotics. The search for inhibitors of this enzyme is a key strategy to combat antibiotic resistance. While direct studies on this compound derivatives as AAC(6')-Ib inhibitors are not extensively documented in the reviewed literature, research on related pyrrolidine-based scaffolds provides insights into potential mechanisms of action.

Studies on pyrrolidine (B122466) pentamine derivatives have shown that the pyrrolidine core serves as a crucial scaffold for interaction with AAC(6')-Ib. mdpi.comnih.govmdpi.comresearchgate.net The structure-activity relationship (SAR) of these compounds reveals that substitutions at various positions on the pyrrolidine ring are critical for inhibitory activity. mdpi.comnih.gov Specifically, aromatic functionalities and the stereochemistry of substituents significantly impact the binding affinity of these inhibitors to the enzyme. mdpi.comnih.gov It is hypothesized that a 2-fluorobenzyl substituent on the pyrrolidine nitrogen could influence the electronic and steric properties of the molecule, potentially affecting its interaction with the active site of AAC(6')-Ib. However, without specific studies on this compound derivatives, their precise inhibition profile against this enzyme remains to be determined.

N-Acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govrsc.orgnih.govguidetopharmacology.orgfrontiersin.org Inhibition of NAAA is a promising therapeutic strategy for the management of pain and inflammation. nih.govrsc.org Research into pyrrolidine amide derivatives has identified them as potential NAAA inhibitors. nih.govrsc.org

Structure-activity relationship studies on these derivatives have demonstrated that modifications to the terminal phenyl group and the linker between the pyrrolidine core and the amide functionality can significantly alter inhibitory potency and selectivity. nih.gov For instance, the introduction of small lipophilic substituents on the phenyl ring has been shown to be favorable for optimal activity. nih.gov While the direct inhibitory effect of a this compound scaffold on NAAA has not been explicitly detailed, the known SAR of related compounds suggests that the 2-fluoro substitution on the benzyl (B1604629) group could influence the binding of the molecule to the NAAA active site. The conformational flexibility of the linker also plays a crucial role, with more rigid linkers sometimes improving selectivity over other related enzymes like fatty acid amide hydrolase (FAAH). nih.gov Further investigation is required to elucidate the specific interactions of this compound derivatives with NAAA.

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. mdpi.comopenmedicinalchemistryjournal.comnih.govopenmedicinalchemistryjournal.com Consequently, the development of aldose reductase inhibitors (ARIs) is a significant area of research. While specific data on this compound is limited, a closely related derivative has demonstrated potent inhibitory activity.

A study on novel tetrahydropyrrolo[1,2-a]pyrazine derivatives, which incorporate a 2-fluorobenzyl moiety attached to a pyrrolidine-like structure, has shown significant potential as ARIs. The general structure of ARIs often includes a polar moiety that interacts with the "anion binding pocket" of the enzyme and a hydrophobic part that binds to a non-polar region of the active site. mdpi.com The 2-fluorobenzyl group in these derivatives likely contributes to the hydrophobic interactions within the active site of aldose reductase.

Further research into polyhydroxylated pyrrolidine derivatives has also highlighted their potential as dual inhibitors of α-glucosidase and aldose reductase, suggesting the versatility of the pyrrolidine scaffold in targeting enzymes relevant to diabetes. researchgate.net

The interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), is a critical target in cancer therapy. acs.orgnih.govscispace.comacs.orgdntb.gov.ua Inhibitors of the p53-MDM2 interaction can reactivate the tumor-suppressing function of p53. acs.orgnih.gov A class of potent MDM2 inhibitors based on a spirooxindole scaffold incorporates a 4'-(3-chloro-2-fluorophenyl)-pyrrolidine component, which is structurally related to this compound. acs.orgnih.gov

Extensive structure-activity relationship studies have led to the development of compounds with high affinity for MDM2. acs.orgnih.gov For example, compound 60 (AA-115/APG-115) , which features a 3-chloro-2-fluorophenyl group on the pyrrolidine ring, exhibits a binding affinity (Ki) of less than 1 nM. acs.orgnih.gov This compound potently inhibits cell growth in cancer cell lines with wild-type p53. acs.orgnih.gov The 2-fluorophenyl moiety plays a crucial role in the binding of these inhibitors to the MDM2 protein, fitting into a key hydrophobic pocket.

| Compound | MDM2 Binding Affinity (Ki) | Cell Growth Inhibition (IC50) in SJSA-1 cells |

| 59 | < 1 nM | 70 nM |

| 60 (AA-115/APG-115) | < 1 nM | 60 nM |

Table 1: Inhibitory activity of 4'-(3-chloro-2-fluorophenyl)-pyrrolidine derivatives against MDM2. acs.orgnih.gov

The development of these spirooxindole-based inhibitors highlights the importance of the substituted phenyl-pyrrolidine motif for achieving potent and selective MDM2 inhibition.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and are important targets in cancer therapy. nuph.edu.uanih.govresearchgate.netnih.gov Several PARP inhibitors incorporating a pyrrolidine ring have been developed.

Research has shown that a p-fluorobenzyl group can be an optimal substituent for potent, non-selective inhibition of both PARP-1 and PARP-2. nuph.edu.ua This suggests that the 2-fluorobenzyl moiety in this compound derivatives could contribute significantly to their PARP inhibitory activity. A series of benzimidazole (B57391) carboxamide derivatives containing a pyrrolidine ring has been synthesized and evaluated as PARP inhibitors. nih.gov Compounds from this series have demonstrated potent anticancer activities, with IC50 values in the low nanomolar range against both PARP-1 and PARP-2. nih.gov

| Compound | PARP-1 Inhibition (IC50) | PARP-2 Inhibition (IC50) |

| 5cj | ~4 nM | ~4 nM |

| 5cp | ~4 nM | ~4 nM |

Table 2: PARP inhibitory activity of selected benzimidazole carboxamide pyrrolidine derivatives. nih.gov

These findings underscore the potential of the this compound scaffold in the design of effective PARP inhibitors.

The pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its ability to adopt various conformations, allowing for precise three-dimensional arrangements of substituents to optimize interactions with enzyme active sites. The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," provides an advantage in exploring pharmacophore space compared to planar aromatic rings.

The introduction of a 2-fluorobenzyl group to the pyrrolidine nitrogen can influence the molecule's properties in several ways:

Steric Effects: The bulky benzyl group can provide necessary steric hindrance or fit into specific hydrophobic pockets within an enzyme's active site.

Electronic Effects: The fluorine atom is highly electronegative and can alter the electron distribution of the benzyl ring, potentially leading to favorable electrostatic or dipole interactions with amino acid residues in the enzyme.

Hydrophobic Interactions: The phenyl ring of the benzyl group can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the active site.

These general principles, combined with the specific findings for each enzyme class, demonstrate the significant potential of this compound derivatives as a basis for the design of novel and potent enzyme inhibitors.

Receptor Binding Efficacy and Selectivity

The interaction of this compound derivatives with various neurotransmitter receptors is central to their pharmacological profile. The efficacy and selectivity of these interactions determine their potential therapeutic applications.

The serotonin (B10506) 5-HT6 receptor, located almost exclusively in the central nervous system, is a significant target for compounds aimed at treating cognitive disorders like Alzheimer's disease and schizophrenia. portico.org Blockade of this receptor has been shown to improve performance in learning and memory tasks. portico.org

While specific binding data for this compound is not detailed, research into structurally similar pyrrolidine derivatives highlights their potential as potent 5-HT6 receptor antagonists. For instance, the aryl pyridyl sulfone derivative, 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine , has demonstrated high potency and selectivity for the 5-HT6 receptor. nih.gov In vivo studies with this compound showed a reversal of scopolamine-induced cognitive deficits, supporting a functional link between 5-HT6 receptor antagonism and the cholinergic system, which is crucial for memory. nih.gov

Compounds with 5-HT6 antagonist properties often feature a sulfone or sulfonamide structure. portico.org The binding affinity of various antagonists for the 5-HT6 receptor has been extensively cataloged, as shown in the table below.

| Compound | Binding Affinity (pKi) | Source/Reference |

|---|---|---|

| Ro-04-6790 | 7.33 | Roche portico.org |

| SB-357134 | Not Specified | GlaxoSmithKline portico.org |

| 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine | 9.0 | J Med Chem (2003) nih.gov |

The dopamine (B1211576) D2 receptor (D2R) is a primary target for antipsychotic medications and treatments for Parkinson's disease. mdpi.comnih.gov It exists in high- and low-affinity states for agonists, and its binding pocket can accommodate a variety of chemical structures. mdpi.comutoronto.ca The interaction with D2R is complex, involving specific residues and dynamic conformational changes of the receptor itself, particularly in the extracellular loop 2 (ECL2). nih.gov

A proposed tetrahedral model for the D2 agonist binding site suggests two primary attachment points for ligands. utoronto.ca The potency of agonists is significantly enhanced by the presence of a hydroxyl group in the "meta" position, corresponding to that in dopamine. utoronto.ca While direct binding data for this compound is unavailable, the binding affinities of various classical D2-like receptor antagonists provide context for the range of potencies observed at this receptor. researchgate.net

| Compound | Receptor | Binding Affinity (Ki in nM) |

|---|---|---|

| Haloperidol | D2 | < 0.3 researchgate.net |

| Spiperone | D2 | Data Not Specified nih.gov |

| Risperidone | D2 | Data Not Specified nih.gov |

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | D2 | < 0.3 researchgate.net |

N-Methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory. nih.govnih.gov Their dysregulation is implicated in numerous neurological and psychiatric disorders. nih.govnih.gov These receptors are complex ion channels that require the binding of both glutamate (B1630785) and a co-agonist like glycine (B1666218) to activate, leading to an influx of calcium ions. nih.govunifr.ch

Modulation of NMDA receptors can occur through various mechanisms, including allosteric modulation at sites distinct from the agonist binding pockets. nih.gov For example, 3-benzazepine derivatives have been identified as splice variant-selective NMDA receptor antagonists that act via a downstream allosteric mechanism. nih.gov These compounds bind to the ifenprodil (B1662929) pocket in the amino-terminal domain, which leads to conformational changes that inhibit channel function. nih.gov While research has not specifically linked this compound to NMDA receptor activity, the study of related heterocyclic structures provides a framework for how such compounds might interact with this complex receptor system.

The interaction between a drug (ligand) and a receptor is governed by fundamental principles of affinity and efficacy. nih.gov Affinity, described by the equilibrium dissociation constant (KD), represents the strength of the binding between the ligand and the receptor. nih.gov Efficacy refers to the ability of the ligand-receptor complex to produce a biological response. nih.gov Ligands can be agonists, which activate the receptor, or antagonists, which block the receptor's activity. nih.gov

For G-protein coupled receptors (GPCRs), such as the serotonin and dopamine receptors discussed, ligand binding induces a conformational change in the receptor's seven-transmembrane structure. nih.gov This change facilitates interaction with intracellular G-proteins, which then dissociate into subunits (Gα and βγ) that trigger downstream second messenger signaling cascades. nih.gov The specific chemical structure of a ligand, including scaffolds like pyrrolidine, dictates its affinity and how it stabilizes different receptor conformations, thereby determining its functional effect. nih.gov

Modulation of Cellular Pathways and Biological Processes

The binding of this compound derivatives to their respective receptors initiates a cascade of intracellular events that modulate cellular pathways and, consequently, broader biological processes. Receptor antagonism or agonism does not occur in isolation; it directly influences signaling networks that control gene expression, cell proliferation, and synaptic function. nih.gov

For example, antagonism of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission. This modulation is believed to underpin the pro-cognitive effects observed with 5-HT6 antagonists. nih.gov Similarly, modulation of D2 receptors affects cyclic AMP (cAMP) production through the inhibition of adenylyl cyclase. mdpi.com

Beyond immediate neurotransmitter systems, pyrrolidine-based compounds have been shown to act as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), thereby triggering apoptosis in cancer cell lines. nih.gov Other signaling pathways that can be modulated by pharmacologically active compounds include the Hippo pathway, which is crucial for regulating organ size and stem cell fate, and the Notch signaling pathway, which is important for cellular proliferation and differentiation. nih.gov The specific downstream pathways affected by a given this compound derivative would depend on its unique receptor selectivity and binding efficacy.

Computational Chemistry and in Silico Studies of 1 2 Fluorobenzyl Pyrrolidine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 1-(2-Fluorobenzyl)pyrrolidine, and the active site of a biological target, typically a protein or enzyme. The process involves sampling a multitude of conformations and orientations of the ligand within the target's binding site and scoring them based on their energetic favorability.

In a hypothetical docking study of this compound, the molecule would be docked into the active site of a selected protein target. The scoring function would then estimate the binding energy, with more negative scores generally indicating a stronger predicted binding affinity. For instance, in studies of other pyrrolidine (B122466) derivatives, docking simulations have been successfully used to predict interactions with enzymes like cyclooxygenase (COX) and dipeptidyl peptidase IV (DPP-IV). researchgate.netnih.gov For example, a series of novel pyrrolidine derivatives were docked against COX-1 and COX-2 enzymes to predict their anti-inflammatory potential. researchgate.net Similarly, docking studies on pyrrolidine-based thiosemicarbazones against dihydrofolate reductase (DHFR) have helped in understanding their binding interactions and identifying key residues for activity. rsc.org

The docking pose of this compound would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. The 2-fluoro substitution on the benzyl (B1604629) group can significantly influence these interactions, potentially forming halogen bonds or altering the electronic properties of the aromatic ring, which in turn affects binding.

An example of data that could be generated from such a study is presented in the table below, showing hypothetical docking scores and interacting residues for this compound with a putative target.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Putative Kinase A | -8.5 | TYR23, LEU87, PHE145 | Hydrophobic, Pi-Pi Stacking |

| Putative GPCR B | -7.9 | ASP112, SER115, TRP312 | Hydrogen Bond, Pi-Pi Stacking |

| Putative Enzyme C | -9.1 | VAL45, ILE101, PHE256 | Hydrophobic |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological activities. For a compound like this compound, a QSAR study would typically involve a series of analogs with modifications to the fluorobenzyl and pyrrolidine moieties.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that links these descriptors to the biological activity. mdpi.com

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For instance, 3D-QSAR studies on pyrrolidine derivatives as DPP-IV inhibitors have highlighted the importance of hydrophobic and aromatic characteristics for their inhibitory activity. nih.gov Another study on pyrrolidine derivatives as neuraminidase inhibitors showed that hydrogen bonds and electrostatic factors highly contributed to their inhibitory activity. researchgate.net

The statistical robustness of a QSAR model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²_pred). nih.gov A well-validated QSAR model for a series including this compound would provide valuable insights into the structural requirements for its biological activity.

Below is an example of a QSAR equation that might be derived for a series of related compounds:

pIC₅₀ = 0.87 * LogP - 0.15 * PSA + 0.04 * MW - 2.34

This is a hypothetical QSAR equation for illustrative purposes.

| Descriptor | Definition | Contribution |

| LogP | Lipophilicity | Positive (higher lipophilicity increases activity) |

| PSA | Polar Surface Area | Negative (lower PSA increases activity) |

| MW | Molecular Weight | Positive (higher MW slightly increases activity) |

This is a hypothetical data table for illustrative purposes.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a compound's biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein.

For this compound, a pharmacophore model could be developed based on its structure and the presumed key interactions with a biological target. This model would highlight the spatial arrangement of the pyrrolidine nitrogen (potential hydrogen bond acceptor or basic center), the aromatic ring of the benzyl group (hydrophobic and aromatic feature), and the fluorine atom (potential hydrogen bond acceptor or modulator of electronic properties).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of potential hit compounds for further investigation. nih.gov Studies on other pyrrolidine analogs have successfully used pharmacophore models to identify novel inhibitors for various targets. For example, a five-point pharmacophore model (AAHPR) was developed for DPP-IV inhibitors, consisting of two hydrogen bond acceptors, one hydrophobic group, one positive ionizable group, and one aromatic ring. nih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-target complex and the dynamic behavior of the ligand within the binding site. nih.gov

An MD simulation of the this compound-protein complex would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions) and then calculating the forces between the atoms and their subsequent motions over a period of nanoseconds to microseconds. mdpi.com The trajectory of the simulation can be analyzed to assess the stability of the complex by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number and duration of intermolecular interactions (e.g., hydrogen bonds). researchgate.net

MD simulations can reveal important information that is not apparent from static docking studies, such as the role of water molecules in the binding site, conformational changes in the protein upon ligand binding, and the free energy of binding. For instance, MD simulations of pyrrolidinium-based ionic liquids at a graphene interface have revealed distinct layering and orientation preferences compared to other cations. rsc.org

In Silico Evaluation of Compound Series

The in silico evaluation of a compound series, including this compound and its analogs, involves the use of computational tools to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles.

Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for hERG channel inhibition. For example, Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a compound based on its molecular weight, logP, and the number of hydrogen bond donors and acceptors. asianpubs.org

In silico ADMET prediction for this compound would provide an early indication of its potential as a drug candidate. Studies on other pyrrolidine derivatives have shown that such in silico evaluations can effectively guide the selection of compounds for synthesis and further experimental testing. bohrium.com

Below is a table of predicted ADMET properties for this compound.

| Property | Predicted Value | Assessment |

| Molecular Weight | 179.23 g/mol | Favorable |

| LogP | 2.3 | Favorable |

| Hydrogen Bond Donors | 0 | Favorable |

| Hydrogen Bond Acceptors | 2 | Favorable |

| Lipinski's Rule of Five | 0 violations | Drug-like |

| Blood-Brain Barrier Penetration | High | CNS active potential |

This is a hypothetical data table for illustrative purposes.

Preclinical Efficacy Studies of 1 2 Fluorobenzyl Pyrrolidine and Its Derivatives in Model Systems

In Vitro Cellular Assays for Biological Activity

The biological activity of pyrrolidine (B122466) derivatives has been extensively evaluated using in vitro cellular assays, particularly focusing on their antiproliferative effects against various cancer cell lines. These studies are crucial for identifying lead compounds with potential for further development.

A series of polysubstituted pyrrolidines were assessed for their ability to inhibit the growth of a panel of human cancer cell lines. nih.gov Two specific derivatives, designated 3h and 3k, demonstrated significant inhibitory effects across ten different cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 2.9 to 16 μM. nih.gov Further investigation revealed that compound 3k could induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in a time- and dose-dependent manner in both HCT116 (colon cancer) and HL60 (leukemia) cells. nih.gov

Another study focused on diphenylamine-pyrrolidin-2-one-hydrazone derivatives. nih.gov Among the synthesized compounds, a derivative featuring a 5-nitrothiophene moiety (compound 13) was identified as the most potent against all tested cell lines, which included melanoma (IGR39), prostate cancer (PPC-1), triple-negative breast cancer (MDA-MB-231), and pancreatic cancer (Panc-1). nih.gov Its EC50 values were in the low micromolar range, indicating strong cytotoxic activity. nih.gov An indole (B1671886) derivative (compound 14) from the same series also showed notable activity and higher selectivity towards cancer cells compared to normal fibroblasts. nih.gov

The table below summarizes the in vitro anticancer activity of selected pyrrolidine derivatives.

| Derivative | Cancer Cell Line | Activity (IC50/EC50 µM) |

| Pyrrolidine 3h | HCT116 (Colon) | 4.1 |

| HL60 (Leukemia) | 3.2 | |

| Jurkat (Leukemia) | 2.9 | |

| A549 (Lung) | 16 | |

| PC-3 (Prostate) | 11 | |

| HeLa (Cervical) | 10 | |

| Pyrrolidine 3k | HCT116 (Colon) | 4.6 |

| HL60 (Leukemia) | 4.1 | |

| Jurkat (Leukemia) | 4.3 | |

| A549 (Lung) | 15 | |

| PC-3 (Prostate) | 13 | |

| HeLa (Cervical) | 12 | |

| MCF-7 (Breast) | 12 | |

| Compound 13 | IGR39 (Melanoma) | 2.50 |

| PPC-1 (Prostate) | 3.63 | |

| MDA-MB-231 (Breast) | 5.10 | |

| Panc-1 (Pancreatic) | 5.77 | |

| Compound 14 | IGR39 (Melanoma) | 10.40 |

| PPC-1 (Prostate) | 15.20 | |

| MDA-MB-231 (Breast) | 19.77 | |

| Panc-1 (Pancreatic) | 18.70 |

Data compiled from multiple sources. nih.govresearchgate.netnih.govresearchgate.net

Studies in Animal Models for Efficacy Evaluation (excluding human clinical data)

Following promising in vitro results, lead compounds are often advanced to in vivo studies using animal models to assess their efficacy in a more complex biological system.

Anti-inflammatory Investigations

The anti-inflammatory properties of pyrrolidine derivatives have been demonstrated in established animal models of inflammation. In a study utilizing the carrageenan-induced paw edema test in rats, a standard model for acute inflammation, N-substituted pyrrolidine-2,5-dione derivatives were evaluated. nih.gov The possible mechanism of action was explored by investigating the role of various inflammatory mediators. nih.gov Two compounds, 3b and 13e, were selected for in vivo testing based on strong in vitro results. nih.gov These compounds showed a significant reduction in paw edema, indicating potent anti-inflammatory activity. nih.gov

The table below presents the anti-inflammatory efficacy of these derivatives.

| Compound | Edema Inhibition (%) |

| 3b | 56.14 |

| 13e | 69.32 |

Data from in vivo carrageenan-induced paw edema test. nih.gov

Anticancer Activity in Xenograft Models

To evaluate the antitumor efficacy in a living system, derivatives are tested in xenograft models, where human cancer cells are implanted into immunocompromised mice. A novel benzimidazole (B57391) derivative featuring a pyrrolidine side chain, referred to as compound 9a, was investigated in an acquired sorafenib-resistance hepatocellular carcinoma (HCC) xenograft model. nih.govresearchgate.net The administration of compound 9a resulted in a significant decrease in the growth of tumors that had developed resistance to the standard therapeutic agent, sorafenib. nih.govresearchgate.net This finding suggests that this class of compounds may offer a therapeutic strategy for overcoming drug resistance in HCC. nih.gov The study also noted that compound 9a treatment led to a reduction in the expression of HCC markers such as α-fetoprotein, glypican 3, and survivin within the tumor tissue. nih.gov

Antiseizure Properties in Murine and Zebrafish Models

The potential of pyrrolidine derivatives and related compounds as anticonvulsant agents has been explored in both zebrafish and murine models of epilepsy. The zebrafish model, particularly with the convulsant agent pentylenetetrazole (PTZ), is a valuable tool for high-throughput screening of potential antiseizure compounds. whiterose.ac.uknih.gov

A study investigating 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), a compound containing a fluorobenzyl moiety, demonstrated significant anti-epileptic effects. In a PTZ-induced seizure model in zebrafish, GM-90432 effectively improved epileptic behaviors. nih.gov The compound also effectively reduced seizure-like behaviors in a PTZ-induced mouse model. nih.gov

In another investigation, two series of pyrrolidine-2,5-dione-acetamides were evaluated for their anticonvulsant properties in mice using the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov One derivative, 69k, emerged as particularly effective, showing superior activity compared to the established antiepileptic drug valproic acid (VPA) in both models. nih.gov

| Compound | Seizure Model (Mouse) | Activity (ED50 mg/kg) |

| 69k | Maximal Electroshock (MES) | 80.38 |

| 6 Hz Test | 108.80 |

ED50 is the dose effective in 50% of animals. nih.gov

Metabolic Pathway Modulation in Diabetic Animal Models

Derivatives of the pyrrolidine scaffold have been investigated for their potential to manage type 2 diabetes, primarily by targeting key enzymes involved in carbohydrate metabolism. nih.gov α-Glucosidase and α-amylase are enzymes that break down complex carbohydrates into glucose; inhibiting these enzymes can help control post-meal blood sugar spikes. mui.ac.ir

A study synthesized a series of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives and evaluated their in vitro α-glucosidase inhibitory activity. nih.gov Based on these results, three compounds (11n, 11o, and 22a) were selected for in vivo antidiabetic evaluation using an alloxan-induced diabetic mouse model. nih.gov Both compound 11o and 22a demonstrated a significant hypoglycemic effect when compared to the control group, indicating their potential to modulate glucose metabolism in a diabetic state. nih.gov Another study on N-(benzyl)-2-acetylpyrrolidine (compound 4a) showed it had the highest inhibitory potential on α-glucosidase in vitro with an IC50 value of 0.52 mM. mui.ac.ir

In Vivo Receptor Binding Assessment

To confirm that a compound engages its intended target in a living organism, in vivo receptor binding studies are performed, often using radiolabeled versions of the compound. A derivative of N-benzylpyrrolidine, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM), was synthesized and radiolabeled with Iodine-125 to evaluate its potential for imaging dopamine (B1211576) D2 receptors. nih.gov

Biodistribution studies in mice revealed that [125I]IYM exhibited high and specific uptake in the striatum, a brain region rich in dopamine D2 receptors. nih.gov The specificity of this binding was confirmed by the high striatal-to-cerebellar uptake ratio, which reached 14 at 120 minutes post-injection. nih.gov The cerebellum is used as a reference region as it has a negligible density of D2 receptors. Furthermore, ex vivo autoradiography in rats confirmed the high accumulation and retention of the radioligand in the striatum. nih.gov This specific binding could be blocked by a known D2 receptor ligand, confirming that the uptake represents selective binding to the target receptor. nih.gov

| Time After Injection | Striatum/Cerebellum Ratio |

| 5 min | 4.8 |

| 30 min | 9.0 |

| 60 min | 11.0 |

| 120 min | 14.0 |

Data from biodistribution studies of [125I]IYM in mice. nih.gov

Future Research Directions and Therapeutic Potential Conceptual

Exploration of Novel Biological Targets for Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring is a privileged scaffold in pharmacology, found in a multitude of natural products and synthetic drugs with a wide array of biological activities. nih.govresearchgate.net Derivatives of this heterocyclic system have shown potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, and have been developed for various central nervous system (CNS) disorders. nih.govnih.gov This established therapeutic relevance provides a strong foundation for exploring the potential of 1-(2-Fluorobenzyl)pyrrolidine and its analogs against novel biological targets.

Future research could focus on screening this compound-based libraries against targets where the pyrrolidine motif has already shown promise. These include:

Enzyme Inhibition: Pyrrolidine derivatives have been identified as inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV), α-glucosidase, and N-acylethanolamine acid amidase (NAAA). nih.govrsc.org The specific electronic properties of the 2-fluorobenzyl group could be leveraged to achieve enhanced potency or selectivity for these and other enzymatic targets, such as kinases or proteases, which are critical in oncology and inflammatory diseases.

Receptor Modulation: The scaffold could be investigated for its activity at G-protein coupled receptors (GPCRs) and ion channels. For instance, pyrrolidine-containing compounds have been developed as antagonists for the chemokine receptor CXCR4, which is implicated in cancer metastasis and inflammation. nih.gov The introduction of a fluorine atom can influence ligand-receptor interactions, potentially leading to novel modulators of CNS receptors like serotonin (B10506) or dopamine (B1211576) transporters, or kappa opioid receptors. acs.orgbioworld.com

Antimicrobial Targets: With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Pyrrolidine derivatives have been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. frontiersin.org The this compound core could serve as a template for developing new antimicrobial compounds that circumvent existing resistance mechanisms.

The exploration of these targets would involve high-throughput screening of compound libraries derived from the this compound scaffold, followed by hit-to-lead optimization to identify promising therapeutic candidates.

Rational Design of Next-Generation Analogs

The rational design of next-generation analogs of this compound will be heavily influenced by the strategic incorporation of fluorine. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—are powerful tools in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. pharmacyjournal.orgacs.orgresearchgate.net

Key strategies for the rational design of new analogs include:

Modulating Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. researchgate.net By strategically placing fluorine atoms on the benzyl (B1604629) ring or even on the pyrrolidine scaffold, medicinal chemists can block sites of metabolism, thereby increasing the half-life and bioavailability of the resulting compounds. pharmacyjournal.orgresearchgate.net

Enhancing Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electronic distribution of the molecule, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with a biological target. researchgate.netscispace.com This can lead to enhanced binding affinity and improved selectivity for the target protein over off-target proteins, which is crucial for reducing side effects. pharmacyjournal.orgacs.org

Improving Physicochemical Properties: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and ability to cross the blood-brain barrier. pharmacyjournal.orgnih.gov This is particularly relevant for developing drugs targeting the CNS. Structure-activity relationship (SAR) studies will be essential to systematically explore how different substitution patterns on both the pyrrolidine and benzyl moieties impact biological activity. bohrium.commdpi.comresearchgate.net For example, systematic modification of the position of the fluorine atom on the aromatic ring (ortho, meta, para) or the introduction of other substituents could be explored to optimize the therapeutic profile.

Advancements in Synthetic Methodologies

The efficient and stereoselective synthesis of this compound and its derivatives is crucial for enabling extensive biological evaluation. While classical methods for the N-alkylation of pyrrolidine exist, future research should focus on the development of more advanced and sustainable synthetic methodologies. mdpi.com

Areas for advancement include:

Catalytic Approaches: The development of novel catalytic systems, for instance, using transition metals or organocatalysts, could provide more efficient and environmentally friendly routes to N-benzylpyrrolidines. Such methods could offer higher yields, milder reaction conditions, and reduced waste compared to traditional alkylation methods that often require stoichiometric reagents.

Stereoselective Synthesis: Many biological targets are chiral, and the different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. researchgate.netnih.gov Therefore, the development of robust stereoselective synthetic methods to access enantiomerically pure substituted pyrrolidines is of high importance. This could involve asymmetric catalysis or the use of chiral starting materials like proline. mdpi.com

Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms could accelerate the synthesis of libraries of this compound analogs for biological screening. These technologies allow for rapid reaction optimization and the generation of a large number of compounds in a short period, which is highly valuable in the early stages of drug discovery.

Application of Advanced Computational Approaches

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that can significantly guide and accelerate the design of new therapeutic agents. nih.govnih.gov For the this compound scaffold, these approaches can be particularly insightful.

Future research should leverage advanced computational methods such as:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding modes of this compound analogs within the active site of a biological target. scispace.com This allows for the in-silico screening of large virtual libraries to prioritize compounds for synthesis and biological testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.com For this compound derivatives, 3D-QSAR models can help to identify the key structural features that are important for activity, guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a ligand and its target protein over time. nih.gov This can help to understand the stability of the ligand-protein complex and the role of specific interactions, including those involving the fluorine atom, in binding.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately model the electronic properties of fluorinated compounds and their interactions with biological targets. nih.govemerginginvestigators.org This can be particularly useful for understanding the subtle effects of fluorination on binding affinity and reactivity.

By integrating these computational approaches with synthetic chemistry and biological testing, researchers can adopt a more rational and efficient strategy for the development of novel therapeutics based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 1-(2-fluorobenzyl)pyrrolidine, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or reductive amination. A validated method involves reacting 2-fluorobenzaldehyde with pyrrolidine derivatives in dimethylformamide (DMF) at 150°C for 20 hours, yielding 93% product after extraction and purification . Key optimizations include:

- Catalyst selection : Potassium carbonate enhances deprotonation efficiency.

- Solvent choice : DMF facilitates high-temperature stability and solubility.

- Purification : Ethyl acetate extraction followed by MgSO₄ drying ensures high purity. Yield discrepancies across studies may arise from variations in stoichiometry or reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H NMR : Peaks at δ 7.61 (d, J = 8.0 Hz) and δ 3.30–3.33 (m, pyrrolidine protons) confirm aromatic and aliphatic proton environments .

- Mass spectrometry : Molecular ion peaks at m/z 165.21 (M⁺) align with the molecular formula C₁₀H₁₂FN .

- Elemental analysis : Nitrogen content (~7.5–7.99%) validates purity . Discrepancies in spectral data should be resolved using deuterated solvents (e.g., DMSO-d₆) and standardized calibration.

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in airtight, light-resistant containers. Prolonged exposure to moisture or oxygen may degrade the compound, as indicated by shifts in NMR signals or reduced chromatographic purity .

Q. What are the common impurities in synthesized batches, and how are they removed?

Byproducts include unreacted 2-fluorobenzaldehyde or pyrrolidine derivatives. Purification steps:

- Liquid-liquid extraction : Ethyl acetate effectively separates polar impurities.

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves structurally similar contaminants .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound production?

Microwave irradiation reduces reaction time from 20 hours to <2 hours by accelerating kinetic pathways. For example, n-butanol as a solvent under microwave conditions (150°C, 300 W) achieves comparable yields (90–93%) with reduced energy input . Optimization requires real-time monitoring via TLC to prevent overheating-induced decomposition.

Q. What mechanistic insights explain the regioselectivity of fluorobenzyl group attachment to pyrrolidine?

The 2-fluorobenzyl group preferentially binds to the pyrrolidine nitrogen due to:

- Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the benzyl carbon.

- Steric factors : The ortho-fluorine position minimizes steric hindrance during nucleophilic attack . Computational studies (e.g., DFT) can model transition states to validate these hypotheses.

Q. How do structural modifications (e.g., fluorination position) alter the compound’s physicochemical properties?

Comparative studies of 2- vs. 3-fluorobenzyl analogs reveal:

- Lipophilicity : 2-Fluoro derivatives exhibit higher logP values (2.1 vs. 1.8), enhancing membrane permeability.

- Thermal stability : Ortho-fluorination increases melting points by 15–20°C due to restricted molecular rotation . Structure-activity relationship (SAR) studies should integrate crystallographic data (e.g., Acta Cryst. reports) to correlate substituent effects with bioactivity .

Q. How can contradictory spectral or yield data across studies be resolved?

Common sources of inconsistency include:

- Solvent polarity : NMR shifts vary with deuterated vs. non-deuterated solvents.

- Reagent purity : Trace moisture in DMF or K₂CO₃ may reduce yields by 5–10% . Mitigation strategies:

- Standardize reaction protocols (e.g., inert atmosphere).

- Cross-validate data using orthogonal techniques (e.g., HPLC vs. GC-MS).

Q. What role does this compound play in drug discovery pipelines?

The compound serves as a precursor for: